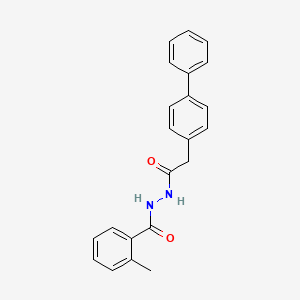![molecular formula C16H18N2O3 B5876966 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide, commonly known as TBF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBF belongs to the class of furamide compounds and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
TBF acts as a selective inhibitor of TRPM8 channels by blocking the calcium influx through the channels. The inhibition of TRPM8 channels leads to the suppression of cold-induced pain and inflammation.
Biochemical and Physiological Effects:
TBF has been shown to have various biochemical and physiological effects. TBF has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. TBF has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the significant advantages of TBF is its high selectivity for TRPM8 channels, which makes it a useful tool for studying the role of TRPM8 channels in various physiological processes. However, one of the limitations of TBF is its low solubility in water, which can make it challenging to use in some experimental setups.
Future Directions
There are several future directions for the research on TBF. One of the potential applications of TBF is its role as a therapeutic agent for the treatment of cold-induced pain and inflammation. Additionally, TBF has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Further research is required to explore the full potential of TBF in various therapeutic applications.
Conclusion:
In conclusion, TBF is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBF acts as a selective inhibitor of TRPM8 channels, leading to the suppression of cold-induced pain and inflammation. TBF has various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the increase of antioxidant enzymes. Further research is required to explore the full potential of TBF in various therapeutic applications.
Synthesis Methods
The synthesis of TBF involves the reaction of 4-aminobenzoyl chloride with tert-butylamine followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
TBF has been studied for its potential therapeutic applications in various scientific research studies. One of the significant applications of TBF is its role as a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 channels are involved in various physiological processes, including pain sensation, cold sensation, and thermoregulation. TBF has been shown to inhibit the TRPM8 channels, leading to the suppression of cold-induced pain and inflammation.
properties
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)18-14(19)11-6-8-12(9-7-11)17-15(20)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAKOVXBAYGTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)







![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)


![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)